molecular formula C14H21NO2S B5378329 N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide

N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No. B5378329
M. Wt: 267.39 g/mol
InChI Key: ZYDQFYWFYLAKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide (CP-PMBSA) is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. CP-PMBSA is a sulfonamide derivative that has a cyclopropyl group attached to the nitrogen atom. This unique structure makes it an interesting molecule to study, as it can potentially interact with biological systems in novel ways.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide is not fully understood. However, it is thought to interact with proteins through hydrogen bonding and hydrophobic interactions. N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide has been shown to bind to the active site of certain enzymes, inhibiting their activity.
Biochemical and Physiological Effects:
N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide can inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide has been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide in lab experiments is its high affinity for certain proteins. This makes it a useful tool for studying protein-ligand interactions. Additionally, N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide is relatively easy to synthesize and purify, making it readily available for research purposes.
One limitation of using N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide is its potential toxicity. While it has been shown to be relatively non-toxic in vitro, its effects in vivo are not fully understood. Additionally, the specific binding sites and mechanisms of action of N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide are not well characterized, which can make interpretation of experimental results challenging.

Future Directions

There are several potential future directions for research involving N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide. One area of interest is in the development of N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide derivatives with improved binding affinity or selectivity for specific proteins. Additionally, N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide could be used as a starting point for the development of novel drugs with potential therapeutic applications.
Another potential direction for research is in the study of N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide's interactions with biological membranes. N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide has been shown to have some membrane-disrupting properties, which could be further explored for potential applications in drug delivery or other areas.
Overall, N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide is an interesting molecule with a range of potential applications in scientific research. While there are still many unanswered questions about its mechanism of action and potential toxicity, continued study of N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide could lead to new insights into protein-ligand interactions and the development of novel therapeutic agents.

Synthesis Methods

The synthesis of N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide involves the reaction of cyclopropylamine with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide as a white solid, which can be purified using standard techniques such as recrystallization.

Scientific Research Applications

N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide has been studied for its potential applications in a variety of scientific fields. One area of interest is in the study of protein-ligand interactions. N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide has been shown to bind to certain proteins with high affinity, making it a useful tool for studying protein structure and function.

properties

IUPAC Name

N-cyclopropyl-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-8-9(2)11(4)14(12(5)10(8)3)18(16,17)15-13-6-7-13/h13,15H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDQFYWFYLAKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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